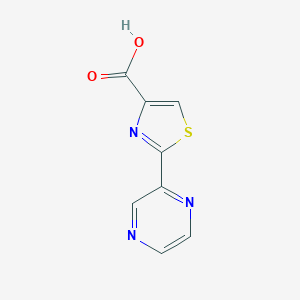

2-ピラジン-2-イル-1,3-チアゾール-4-カルボン酸

概要

説明

“2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 115311-44-9 . It has a molecular weight of 207.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC Name of the compound is 2- (2-pyrazinyl)-1,3-thiazole-4-carboxylic acid . The InChI Code is 1S/C8H5N3O2S/c12-8(13)6-4-14-7(11-6)5-3-9-1-2-10-5/h1-4H, (H,12,13) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . .科学的研究の応用

光電子特性

カルボキシル官能基化Pt(II)錯体は、K2PtCl4と2-ピリジン-2-イル-1,3-チアゾール-4-カルボン酸の配位反応によって合成されています . この錯体は、その吸収特性と光増感性能について研究されています .

太陽エネルギー変換

同じPt(II)錯体は、色素増感太陽電池(DSSC)で使用されており、弱い太陽エネルギーから電気への変換を示しています .

新規錯体の合成

Pt(II)錯体をDMF溶液に溶解すると、新規錯体が得られました .

医薬品化学

2-ピラジン-2-イル-1,3-チアゾール-4-カルボン酸から合成できる1,2,3-トリアゾール融合ピラジンおよびピリダジンは、c-Met阻害またはGABA A調節活性のために医薬品化学で使用されてきました .

蛍光プローブ

これらの1,2,3-トリアゾール融合ピラジンおよびピリダジンは、蛍光プローブとしても使用されています .

ポリマーの構造単位

これらのヘテロ環は、太陽電池で使用するためにポリマーに組み込まれています .

抗炎症活性

2-ピラジン-2-イル-1,3-チアゾール-4-カルボン酸から合成された化合物は、COX-1およびCOX-2阻害のinvitro抗炎症活性を評価されています .

抗菌活性

新たに合成されたトリアゾロ[4,3-a]ピラジン誘導体は、黄色ブドウ球菌(S. aureus)および大腸菌(E. coli)株に対する抗菌活性を試験されています .

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.

生化学分析

Biochemical Properties

2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. The nature of these interactions can vary, including hydrogen bonding, π-π stacking, and electrostatic interactions .

Cellular Effects

The effects of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its temporal effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Transport and Distribution

The transport and distribution of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for determining its bioavailability and potential therapeutic applications .

特性

IUPAC Name |

2-pyrazin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGINDDZLLHQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575966 | |

| Record name | 2-(Pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115311-44-9 | |

| Record name | 2-(Pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)

![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)